An In-depth Technical Guide to 2-Fluoro-5-iodobenzyl Alcohol (CAS 438050-27-2): Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Fluoro-5-iodobenzyl Alcohol (CAS 438050-27-2): Properties, Synthesis, and Applications
Introduction
2-Fluoro-5-iodobenzyl alcohol is a halogenated aromatic alcohol that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring a reactive iodophenyl group, a strategically placed fluorine atom, and a versatile benzyl alcohol moiety, makes it a valuable intermediate for the synthesis of complex molecular architectures. The presence of both fluorine and iodine on the benzene ring allows for selective and orthogonal chemical transformations, such as cross-coupling reactions at the iodo-position and modulation of electronic properties by the fluoro-group. The primary alcohol function provides a handle for a wide array of subsequent chemical modifications, including oxidation, esterification, and etherification. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of 2-Fluoro-5-iodobenzyl alcohol, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Computed Properties
The fundamental properties of 2-Fluoro-5-iodobenzyl alcohol are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 438050-27-2 | [1][2][3][4][5] |
| Molecular Formula | C₇H₆FIO | [1][2][3][4] |
| Molecular Weight | 252.02 g/mol | [1][3] |
| Purity | ≥97-98% | [1][3] |
| Synonyms | (2-Fluoro-5-iodophenyl)methanol | [2][5] |
| Storage Conditions | 4°C, protect from light. For long-term storage, -20°C is recommended. | [3][5] |
Computed Molecular Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [3] |
| LogP | 1.9226 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 1 | [3] |
| Heavy Atom Count | 10 | [2] |
| Complexity | 110 | [2] |
Molecular Structure
The two-dimensional structure of 2-Fluoro-5-iodobenzyl alcohol is depicted below, illustrating the relative positions of the functional groups on the benzene ring.
Caption: 2D structure of 2-Fluoro-5-iodobenzyl alcohol.
Synthesis and Reactivity
Representative Synthesis Workflow
A potential synthetic pathway for 2-Fluoro-5-iodobenzyl alcohol could start from 2-Fluoro-5-iodobenzoic acid. The carboxylic acid would be reduced to the primary alcohol using a suitable reducing agent like borane-dimethyl sulfide complex in an appropriate solvent such as tetrahydrofuran (THF).
Caption: Plausible synthesis workflow for 2-Fluoro-5-iodobenzyl alcohol.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the reduction of a substituted benzoic acid to a benzyl alcohol, adapted from the synthesis of 2-iodobenzyl alcohol.[6]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-5-iodobenzoic acid in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Slowly add borane-dimethyl sulfide complex dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours (e.g., 15 hours) and monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a phosphate buffer (pH 7) at 0°C.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).[6]
-
Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate.[6]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure 2-Fluoro-5-iodobenzyl alcohol.
Reactivity
The reactivity of 2-Fluoro-5-iodobenzyl alcohol is governed by its three functional groups:
-
Iodo Group: The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 5-position.
-
Fluoro Group: The highly electronegative fluorine atom influences the electronic properties of the aromatic ring, affecting its reactivity and the pKa of the benzylic alcohol. It can also serve as a site for nucleophilic aromatic substitution under certain conditions.
-
Benzyl Alcohol Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.[7] It can also undergo esterification, etherification, or conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution reactions.
Applications in Research and Development
2-Fluoro-5-iodobenzyl alcohol is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Halogenated benzyl alcohols and their derivatives are common motifs in drug candidates due to the ability of halogens to modulate pharmacokinetic and pharmacodynamic properties. The specific substitution pattern of this molecule allows for the synthesis of compounds with diverse functionalities, making it a versatile tool in drug discovery and development.[8]
Spectroscopic Analysis
The structural elucidation of 2-Fluoro-5-iodobenzyl alcohol and its derivatives relies on standard spectroscopic techniques.
| Spectroscopic Technique | Expected Features |
| Infrared (IR) Spectroscopy | A broad O-H stretching band around 3300-3400 cm⁻¹ and a strong C-O stretching band near 1000 cm⁻¹.[9] |
| ¹H NMR Spectroscopy | A signal for the benzylic CH₂ protons, a signal for the hydroxyl proton (which can be exchanged with D₂O), and distinct signals for the aromatic protons, with coupling patterns influenced by both the fluorine and iodine substituents. |
| ¹³C NMR Spectroscopy | Signals for the benzylic carbon, and distinct signals for the aromatic carbons, with the carbon attached to fluorine and iodine showing characteristic chemical shifts and coupling (for C-F). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the molecule (m/z = 252.02). Characteristic fragmentation patterns would include the loss of water and cleavage of the C-I bond. |
Safety and Handling
Safe Handling Workflow
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